3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine
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Overview
Description
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine is an organic compound that features a thiophene ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine typically involves the bromination of 5-methylthiophene followed by a series of reactions to introduce the amine group and the methylbutan-1-amine moiety. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Azido or cyano derivatives of the thiophene ring.
Scientific Research Applications
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-methylthiophen-2-yl)trimethylsilane
- (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride
- (3-Bromo-5-methylthiophen-2-yl)(phenyl)methylamine
Uniqueness
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine is unique due to its specific substitution pattern on the thiophene ring and the presence of the methylbutan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H16BrNS |
---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
3-(3-bromo-5-methylthiophen-2-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C10H16BrNS/c1-7-6-8(11)9(13-7)10(2,3)4-5-12/h6H,4-5,12H2,1-3H3 |
InChI Key |
ZFCXYNGEGPFQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(C)(C)CCN)Br |
Origin of Product |
United States |
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